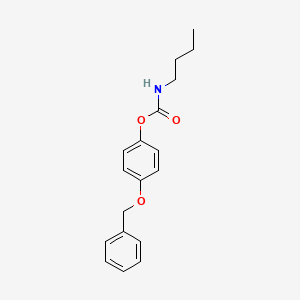

URB532

Beschreibung

Eigenschaften

Molekularformel |

C18H21NO3 |

|---|---|

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

(4-phenylmethoxyphenyl) N-butylcarbamate |

InChI |

InChI=1S/C18H21NO3/c1-2-3-13-19-18(20)22-17-11-9-16(10-12-17)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |

InChI-Schlüssel |

HWXVDEAMULKKDC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

URB532; URB-532; URB 532; FAAH Inhibitor I; FAAH Inhibitor-I; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Complete Guide to URB532 (URB597): FAAH Inhibition Kinetics and Potency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinetic properties and potency of URB532, a widely studied inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound, also known as URB597, is a potent and selective irreversible inhibitor of FAAH, an enzyme central to the regulation of the endocannabinoid system. This guide details its mechanism of action, kinetic parameters, experimental protocols for its characterization, and the signaling pathways it modulates.

Mechanism of Action: Irreversible Inhibition

This compound is classified as a carbamate inhibitor. Its mechanism of action involves the irreversible carbamylation of a key serine nucleophile, Ser241, within the active site of the FAAH enzyme. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its endogenous substrates, most notably the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA and other fatty acid amides, thereby enhancing their signaling effects.

The inhibition by this compound follows a two-step mechanism. Initially, the inhibitor reversibly binds to the FAAH active site. This is followed by a chemical step where the carbamate moiety reacts with Ser241, forming a stable covalent bond and releasing the O-biaryl leaving group.

Quantitative Analysis of Inhibition Potency

The potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, including the source of the enzyme (e.g., rat brain homogenates, human liver microsomes), the substrate used in the assay, pH, and pre-incubation time with the enzyme.

| Parameter | Value | Species/Enzyme Source | Substrate | pH | Pre-incubation Time | Reference |

| IC50 | 4.6 nM | Rat Brain Membranes | [3H]Anandamide | - | - | [1] |

| IC50 | 5 nM | Rat Brain Membranes | - | - | - | |

| IC50 | 3 nM | Human Liver Microsomes | - | - | - | |

| pIC50 | 7.19 ± 0.02 | Rat Brain | Anandamide | 6.0 | 10 min | [2] |

| pIC50 | 7.75 ± 0.06 | Rat Brain | Anandamide | 8.0 | 10 min | [2] |

| Ki | 2.0 ± 0.3 µM | - | Oleamide | - | - | [3] |

| k_inact | 0.0033 ± 0.0003 s⁻¹ | - | Oleamide | - | - | [3] |

| k_inact/Ki | ~0.15 x 10⁶ M⁻¹min⁻¹ | Rat Brain | Anandamide | 6.0 | - | |

| k_inact/Ki | ~1.2 x 10⁶ M⁻¹min⁻¹ | Rat Brain | Anandamide | 8.0 | - |

Experimental Protocols

The characterization of this compound's FAAH inhibition kinetics relies on robust in vitro assays. Below are detailed methodologies for commonly employed fluorometric and radiometric assays.

Fluorometric FAAH Activity Assay

This assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon cleavage by FAAH.

Materials:

-

Enzyme Source: Rat brain homogenates or cell lines expressing FAAH.

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Substrate: AAMCA (Arachidonoyl-7-amino-4-methylcoumarin amide).

-

Inhibitor: this compound (URB597).

-

Instrumentation: Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).

-

96-well black microplates.

Procedure:

-

Enzyme Preparation:

-

For brain homogenates, tissue is homogenized in an ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.6, containing 1 mM EDTA and 0.32 M sucrose). The homogenate is then centrifuged, and the supernatant or a microsomal fraction is used as the enzyme source.

-

-

Assay Protocol:

-

A reaction mixture is prepared containing the assay buffer and the enzyme preparation.

-

This compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations for the experimental group. A vehicle control (DMSO) is used for the control group.

-

The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

-

The enzymatic reaction is initiated by adding the AAMCA substrate to all wells.

-

The fluorescence is measured kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Radiometric FAAH Activity Assay

This assay measures the hydrolysis of radiolabeled anandamide (e.g., [³H]anandamide or [¹⁴C]anandamide). The radioactive product (e.g., [³H]ethanolamine or [¹⁴C]ethanolamine) is separated from the unreacted substrate and quantified.

Materials:

-

Enzyme Source: As described for the fluorometric assay.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free bovine serum albumin (BSA).

-

Substrate: Radiolabeled anandamide (e.g., [³H]anandamide).

-

Inhibitor: this compound (URB597).

-

Instrumentation: Scintillation counter.

-

Reaction tubes.

-

Organic solvents for extraction (e.g., chloroform/methanol).

Procedure:

-

Enzyme Preparation:

-

Prepare the enzyme source as described previously.

-

-

Assay Protocol:

-

In reaction tubes, combine the assay buffer and the enzyme preparation.

-

Add this compound at various concentrations or the vehicle control.

-

Pre-incubate the mixture at 37°C for a defined period.

-

Initiate the reaction by adding the radiolabeled anandamide.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a cold stop solution, typically a mixture of organic solvents like chloroform/methanol (1:1 v/v).

-

-

Product Separation and Quantification:

-

The addition of the organic solvent mixture facilitates the separation of the lipid-soluble substrate (anandamide) from the water-soluble product (ethanolamine).

-

The mixture is vortexed and centrifuged to separate the aqueous and organic phases.

-

An aliquot of the aqueous phase, containing the radiolabeled ethanolamine, is transferred to a scintillation vial.

-

Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of product formed is calculated based on the measured radioactivity.

-

The percentage of inhibition and the IC50 value are determined as described for the fluorometric assay.

-

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway, the experimental workflow for kinetic analysis, and the mechanism of irreversible inhibition.

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for FAAH Inhibition Kinetic Analysis.

Caption: Mechanism of Irreversible Inhibition of FAAH by this compound.

Signaling Pathways Modulated by this compound

By inhibiting FAAH, this compound elevates the levels of anandamide and other N-acylethanolamines (NAEs). The primary consequence of increased anandamide is the enhanced activation of cannabinoid receptors, principally the CB1 and CB2 receptors.

-

CB1 Receptors: Predominantly located in the central nervous system, activation of CB1 receptors by elevated anandamide levels is responsible for the analgesic, anxiolytic, and antidepressant-like effects observed with this compound administration in preclinical models.

-

CB2 Receptors: Primarily found on immune cells, activation of CB2 receptors contributes to the anti-inflammatory effects of FAAH inhibition.

The inhibition of FAAH by this compound provides a powerful pharmacological tool to study the physiological roles of the endocannabinoid system and represents a therapeutic strategy for various disorders, including pain, anxiety, and inflammatory conditions. This guide provides the foundational knowledge for researchers and drug developers working with this important compound.

References

The Structure-Activity Relationship of URB532 and its Analogs: A Technical Guide for FAAH Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of URB532 and its class of O-aryl carbamate inhibitors of Fatty Acid Amide Hydrolase (FAAH). This compound and its analogs are potent, irreversible inhibitors of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds elevate endogenous anandamide levels, offering therapeutic potential for a range of neurological and inflammatory disorders. This guide will detail the quantitative SAR data, experimental protocols for synthesis and evaluation, and visualize the key pathways and workflows involved in the study of these inhibitors.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against FAAH is highly dependent on the nature and position of substituents on the biphenyl core. The following table summarizes the in vitro FAAH inhibitory activities (IC50) of a series of cyclohexylcarbamic acid biphenyl esters. The data highlights the importance of electronic and steric factors in the interaction with the FAAH active site.

| Compound | Substituent on Proximal Phenyl Ring | IC50 (nM) for rat brain FAAH |

| URB524 | H | 63 |

| Analog 1 | 4-NO2 | 340 |

| Analog 2 | 4-CN | 280 |

| Analog 3 | 4-OH | 45 |

| Analog 4 | 4-OCH3 | 120 |

| Analog 5 | 4-Cl | 90 |

| Analog 6 | 2-NO2 | 4830 |

| Analog 7 | 2-OH | 227 |

| URB597 | 3'-carbamoyl | 4.6 |

Experimental Protocols

General Synthesis of Cyclohexylcarbamic Acid Biphenyl Esters (this compound Analogs)

The synthesis of this compound and its analogs generally involves the reaction of a substituted biphenyl-3-ol with cyclohexyl isocyanate. The substituted biphenyl-3-ols can be prepared via Suzuki coupling of a suitably substituted phenylboronic acid with a halo-substituted phenol.

Step 1: Suzuki Coupling to form Substituted Biphenyl-3-ols

A mixture of a substituted phenylboronic acid (1.2 equivalents), a halo-substituted phenol (1 equivalent), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand in a solvent system such as toluene and water with a base (e.g., potassium carbonate) is heated under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired substituted biphenyl-3-ol.

Step 2: Carbamoylation to form the Final Product

To a solution of the substituted biphenyl-3-ol (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, cyclohexyl isocyanate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford the final cyclohexylcarbamic acid biphenyl ester.

In Vitro Fluorometric FAAH Inhibition Assay

The inhibitory activity of the synthesized compounds against FAAH is determined using a fluorometric assay based on the hydrolysis of a fluorogenic substrate by the enzyme.[1][2][3][4][5]

Principle:

FAAH catalyzes the hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the FAAH activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Enzyme Preparation: Rat brain tissue is homogenized in ice-cold FAAH assay buffer. The homogenate is centrifuged, and the supernatant containing the enzyme is collected.

-

Assay Setup: In a 96-well microplate, the reaction mixture is prepared containing the FAAH assay buffer and the rat brain homogenate.

-

Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control group with no inhibitor is also included.

-

Pre-incubation: The plate is incubated for a specific period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the AAMCA substrate to all wells.

-

Fluorescence Measurement: The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) at 37°C using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving FAAH and a typical experimental workflow for the evaluation of this compound analogs.

Conclusion

The O-aryl carbamate scaffold of this compound represents a critical pharmacophore for the irreversible inhibition of FAAH. The structure-activity relationship studies demonstrate that potency can be finely tuned by strategic placement of substituents on the biphenyl core. Small, polar groups at the para position of the proximal phenyl ring and a carbamoyl group at the 3' position of the distal ring are key for high inhibitory activity. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel FAAH inhibitors. The continued investigation of this chemical class holds promise for the development of new therapeutics for a variety of human diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to In Vivo Methods for Assessing URB532 Target Engagement

This technical guide provides a comprehensive overview of the principal in vivo methods used to assess the target engagement of this compound, a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH). Effective evaluation of target engagement is critical in the development of FAAH inhibitors for therapeutic applications, ensuring that the compound interacts with its intended molecular target in a living organism to the desired extent. This document details key experimental protocols, presents quantitative data in structured tables, and includes diagrams to illustrate signaling pathways and experimental workflows.

Introduction to this compound and FAAH

This compound, also known as URB597, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine hydrolase responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA)[1][2]. By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including pain, inflammation, and anxiety[1][3]. Verifying that this compound effectively engages and inhibits FAAH in vivo is a crucial step in preclinical and clinical development.

Core Methodologies for Assessing Target Engagement

Several robust methods are employed to determine the extent of this compound's engagement with FAAH in vivo. These techniques can be broadly categorized into direct and indirect measures of target interaction.

Ex Vivo FAAH Activity Assay

This is the most common method to directly quantify the inhibition of FAAH activity in tissues following in vivo administration of this compound. The principle involves treating an animal with this compound, sacrificing the animal at a specific time point, collecting the tissue of interest (e.g., brain, liver), and then measuring the FAAH activity in tissue homogenates ex vivo.

Experimental Protocol:

-

Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via a relevant route, such as intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.) injection. A vehicle-treated control group is essential. Doses can range from 0.1 to 30 mg/kg depending on the experimental goals[4].

-

Tissue Collection: At a predetermined time after dosing (e.g., 30 minutes to 24 hours), euthanize the animals and rapidly dissect the tissues of interest (e.g., hippocampus, cortex, cerebellum, liver). Tissues should be immediately frozen on dry ice or in liquid nitrogen and stored at -80°C until analysis.

-

Tissue Homogenization: Homogenize the frozen tissue in an appropriate buffer (e.g., Tris-HCl with EDTA) on ice.

-

Protein Quantification: Determine the total protein concentration in the homogenate using a standard method like the BCA assay.

-

FAAH Activity Measurement: The FAAH activity is typically measured by monitoring the hydrolysis of a radiolabeled substrate, such as [³H]anandamide.

-

Incubate a known amount of protein homogenate (e.g., 300 µg) with a reaction mixture containing [³H]anandamide and unlabeled anandamide at 37°C for a set time (e.g., 15-30 minutes).

-

The reaction is terminated by adding a mixture of chloroform and methanol to separate the lipid and aqueous phases.

-

The hydrolysis of [³H]anandamide by FAAH releases [³H]ethanolamine, which is water-soluble and partitions into the aqueous phase.

-

The radioactivity in the aqueous phase is quantified using liquid scintillation counting.

-

-

Data Analysis: FAAH activity is expressed as the rate of substrate hydrolysis per milligram of protein per unit of time. The percentage of FAAH inhibition in the this compound-treated group is calculated relative to the vehicle-treated control group.

A non-radioactive, fluorescence-based assay can also be used, which employs a fluorogenic FAAH substrate like arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA). FAAH-mediated hydrolysis of AAMCA releases the highly fluorescent 7-amino, 4-methyl coumarin (AMC), which can be monitored continuously with a fluorometer.

Quantification of Endogenous FAAH Substrates

An indirect but highly relevant method for assessing target engagement is to measure the downstream pharmacodynamic effect of FAAH inhibition, which is the elevation of its endogenous substrates. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.

Experimental Protocol:

-

Animal Dosing and Tissue Collection: Follow the same procedures as for the ex vivo FAAH activity assay (steps 1 and 2).

-

Lipid Extraction: Homogenize the tissues and extract the lipids using an organic solvent system (e.g., chloroform/methanol/water).

-

Sample Analysis by LC-MS:

-

The lipid extract is analyzed by LC-MS to separate and quantify anandamide, OEA, and PEA.

-

Isotope-labeled internal standards are typically added during the extraction process for accurate quantification.

-

-

Data Analysis: The levels of FAAH substrates in the tissues of this compound-treated animals are compared to those in vehicle-treated controls. A significant increase in these substrates indicates successful target engagement.

Autoradiography of FAAH Activity

This imaging technique provides a neuroanatomical map of FAAH activity and its inhibition by this compound within the brain.

Experimental Protocol:

-

Animal Dosing: Administer this compound or vehicle to the animals.

-

Radiotracer Administration: After a suitable pre-treatment time, administer [³H]anandamide intravenously.

-

Brain Collection and Sectioning: After a defined period (e.g., 30 minutes) to allow for metabolism and trapping of the radiolabel, euthanize the animal and remove the brain. The brain is then frozen and sliced into thin sections using a cryostat.

-

Autoradiography: The brain sections are exposed to a phosphor imaging plate or autoradiographic film. The resulting image shows the regional distribution of radioactivity. In FAAH-rich regions, [³H]anandamide is hydrolyzed to [³H]arachidonic acid, which is then trapped in membrane phospholipids, leading to a strong signal. Inhibition of FAAH by this compound will reduce this signal.

-

Image Analysis: The density of the autoradiographic signal in different brain regions is quantified and compared between this compound-treated and vehicle-treated animals to determine the regional extent of FAAH inhibition.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive in vivo imaging technique that can be used to quantify target engagement in the living brain. This requires the development of a specific PET radioligand that binds to FAAH.

Experimental Protocol:

-

Radioligand Synthesis: A suitable FAAH inhibitor is labeled with a positron-emitting isotope, such as carbon-11 or fluorine-18.

-

Animal Preparation: The animal is anesthetized and placed in a PET scanner.

-

Baseline Scan: The radioligand is injected intravenously, and a baseline PET scan is acquired to measure the initial binding of the tracer to FAAH in the brain.

-

This compound Administration: The animal is then treated with a non-radiolabeled dose of this compound.

-

Post-Dose Scan: A second PET scan is performed to measure the displacement of the radioligand by this compound.

-

Data Analysis: The reduction in the radioligand's binding potential after this compound administration is calculated to determine the percentage of FAAH occupancy by the drug. This method allows for the determination of target engagement in real-time and in a longitudinal manner within the same subject.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies assessing this compound target engagement.

Table 1: Ex Vivo FAAH Inhibition by this compound in Rodent Brain

| Species | Dose (mg/kg) | Route | Time Post-Dose | Brain Region | % FAAH Inhibition | Reference |

| Mouse | 0.3 | i.p. | 1 hr | Whole Brain | ~95% | |

| Mouse | 1 | i.p. | 1 hr | Whole Brain | ~98% | |

| Rat | 0.3 | i.p. | 4 hr | Prefrontal Cortex | ~90% | |

| Rat | 10 | p.o. | Not Specified | Hippocampus | >95% |

Table 2: Elevation of Endogenous Anandamide (AEA) Levels by this compound in Rodent Brain

| Species | Dose (mg/kg) | Route | Time Post-Dose | Brain Region | Fold Increase in AEA | Reference |

| Mouse | 0.5 | i.p. | 0.5 hr | Hippocampus | ~10-fold | |

| Mouse | 0.5 | i.p. | 4 hr | Hippocampus | ~5-fold | |

| Rat | 0.3 | i.p. | 4 hr | Prefrontal Cortex | ~2-fold | |

| Rat | 10 | Not Specified | Not Specified | Not Specified | >15-fold |

Diagrams of Pathways and Workflows

Signaling Pathway

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the ex vivo FAAH activity assay.

Conclusion

The assessment of this compound target engagement in vivo is achievable through a variety of well-established methods. The choice of technique depends on the specific research question, available resources, and the desired level of detail—from whole-tissue biochemical assays to high-resolution regional brain imaging. Ex vivo FAAH activity assays and the measurement of endogenous substrate levels are foundational, cost-effective methods for confirming target engagement and its pharmacodynamic consequences. For more detailed spatial information, autoradiography offers valuable insights into regional inhibition patterns. PET imaging represents the most advanced, non-invasive approach, allowing for longitudinal studies of target occupancy in living subjects. A multi-pronged approach, combining direct and indirect measures, will provide the most comprehensive and robust assessment of this compound target engagement in vivo.

References

- 1. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Direct Effects of URB532 on Anandamide and Other Endocannabinoid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the direct pharmacological effects of URB532, also widely known as URB597, a selective inhibitor of fatty acid amide hydrolase (FAAH). The primary focus is on its impact on the endogenous cannabinoid anandamide (AEA) and other related endocannabinoids. This document synthesizes quantitative data from preclinical studies, details common experimental methodologies for assessing endocannabinoid levels, and illustrates the key signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Anandamide (AEA), a key endocannabinoid, has its signaling terminated through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). Inhibition of FAAH represents a promising therapeutic strategy to enhance endogenous anandamide signaling, thereby avoiding the psychotropic side effects associated with direct cannabinoid receptor agonists. This compound (URB597) is a potent and selective inhibitor of FAAH that has been extensively studied for its therapeutic potential. This guide elucidates the direct consequences of this compound administration on the levels of anandamide and other endocannabinoid-like molecules.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of FAAH.[1] It covalently carbamylates the active site serine nucleophile (Ser241) of FAAH, rendering the enzyme inactive.[2] This inhibition of FAAH leads to a significant and sustained increase in the concentration of its primary substrate, anandamide, in various tissues, including the brain.[3][4]

Selectivity Profile

This compound exhibits high selectivity for FAAH in the central nervous system.[5] However, studies have indicated that it can inhibit other serine hydrolases, such as carboxylesterases, in peripheral tissues like the liver. This off-target activity is an important consideration in the overall pharmacological profile of the compound. In contrast, this compound does not significantly affect the levels of 2-arachidonoylglycerol (2-AG), another major endocannabinoid, which is primarily degraded by monoacylglycerol lipase (MAGL).

Quantitative Effects on Endocannabinoid Levels

The administration of this compound leads to a dose-dependent and time-dependent increase in anandamide levels in the brain and peripheral tissues. The following tables summarize the quantitative data from various preclinical studies.

Table 1: Effects of this compound on Brain Anandamide (AEA) Levels

| Species | Dose | Route of Administration | Brain Region | Fold Increase in AEA | Time Point | Reference |

| Rat | 0.1 mg/kg | i.p. | Hippocampus, PFC | Accumulation of AEA | - | |

| Rat | 0.3 mg/kg | i.p. | Brain | Dose-dependent increase | - | |

| Rat | 3 mg/kg | s.c. | Brain | 5.6-fold | 3h 25min | |

| Mouse | 0.5 mg/kg | i.p. | Hippocampus, Neocortex | Significant increase | 0.5h, 4h | |

| Monkey | 0.3 mg/kg | i.v. | Midbrain, Putamen, NAc, PFC, Thalamus, Amygdala, Hippocampus | Significant increase | - |

PFC: Prefrontal Cortex, NAc: Nucleus Accumbens

Table 2: Effects of this compound on Other Endocannabinoids and Related Lipids in the Brain

| Species | Dose | Route of Administration | Analyte | Effect | Brain Region | Reference |

| Rat | 3 mg/kg | s.c. | 2-AG | No significant change | Brain | |

| Rat | 3 mg/kg | s.c. | OEA | 9.1-fold increase | Brain | |

| Rat | 3 mg/kg | s.c. | PEA | 8.7-fold increase | Brain | |

| Monkey | 0.3 mg/kg | i.v. | 2-AG | Marked decrease | Multiple regions | |

| Monkey | 0.3 mg/kg | i.v. | OEA | Significant increase | Multiple regions |

2-AG: 2-arachidonoylglycerol, OEA: Oleoylethanolamide, PEA: Palmitoylethanolamide

Experimental Protocols

Quantification of Endocannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of endocannabinoids from brain tissue.

4.1.1. Tissue Homogenization and Lipid Extraction

-

Excise brain tissue rapidly and freeze immediately in liquid nitrogen to prevent ex vivo changes in endocannabinoid levels.

-

Weigh the frozen tissue and homogenize in a solution of chloroform/methanol/Tris-HCl 50 mM (pH 7.4) (2:1:1, v/v/v) containing deuterated internal standards (e.g., AEA-d8, 2-AG-d8).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.

-

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Ionization Source: Electrospray ionization (ESI).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for AEA: m/z 348.3 → 62.1).

-

FAAH Activity Assay

This protocol describes a method to measure FAAH activity in brain homogenates.

-

Prepare brain tissue homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

Pre-incubate the homogenate with either vehicle or varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a fluorescent or radiolabeled FAAH substrate (e.g., [³H]anandamide or arachidonoyl-7-amino-4-methylcoumarin amide).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).

-

Separate the product from the substrate using liquid-liquid extraction or chromatography.

-

Quantify the amount of product formed using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Calculate the percentage of FAAH inhibition relative to the vehicle-treated control.

Signaling Pathways and Visualizations

The elevation of anandamide levels by this compound primarily enhances signaling through the cannabinoid receptor 1 (CB1). The following diagrams illustrate the mechanism of this compound action and the subsequent downstream signaling cascade.

Caption: Mechanism of this compound action on anandamide metabolism.

Caption: Downstream signaling cascade of CB1 receptor activation.

Caption: General experimental workflow for assessing this compound effects.

Conclusion

This compound is a powerful pharmacological tool and a potential therapeutic agent that selectively elevates endogenous anandamide levels through the inhibition of FAAH. This leads to enhanced activation of CB1 receptors and subsequent modulation of downstream signaling pathways. The quantitative data clearly demonstrate a significant and selective increase in anandamide and other N-acylethanolamines, with minimal direct impact on 2-AG levels in the brain. The detailed experimental protocols provided herein offer a foundation for researchers to accurately assess the effects of this compound and similar compounds. A thorough understanding of the direct effects of this compound is paramount for its continued investigation in various pathological conditions.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Brain Penetrance and Distribution of URB532 in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB532, a carbamate derivative, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide in the brain, thereby potentiating its signaling through cannabinoid receptors, primarily CB1. This mechanism of action has generated significant interest in this compound and its close analog, URB597, as potential therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, and pain.

A critical aspect of developing centrally acting drugs is to thoroughly characterize their ability to cross the blood-brain barrier (BBB) and distribute within the brain. This technical guide provides a comprehensive overview of the methodologies used to assess the brain penetrance and distribution of this compound in rodent models. While direct quantitative data for this compound distribution is still emerging, this guide leverages available data on its pharmacodynamic effects, such as changes in brain anandamide levels, as a key indicator of its central activity.

This document details established experimental protocols, presents available quantitative data in a structured format, and provides visualizations of key experimental workflows and the underlying signaling pathway.

Data Presentation: Quantitative Analysis of this compound's Effects in the Brain

The following tables summarize the quantitative data on the effects of URB597, a close analog of this compound, on anandamide (AEA) levels in the plasma and various brain regions of rats. This data provides strong evidence of the compound's ability to penetrate the brain and exert its pharmacological effect.

Table 1: Effect of URB597 on Anandamide (AEA) Levels in Rat Plasma and Brain [1][2]

| Time Point | Treatment | Plasma AEA (% of Vehicle) | Brain AEA (% of Vehicle) |

| 60 min | URB597 (10 mg/kg, i.p.) | ~250% | ~150% |

| 240 min | URB597 (10 mg/kg, i.p.) | ~300% | ~350% |

Table 2: Regional Brain Distribution of Anandamide (AEA) Increase Following URB597 Administration in Rats [3][4]

| Brain Region | AEA Concentration Increase after URB597 |

| Mesencephalon | Significant Increase |

| Thalamus | Significant Increase |

| Hypothalamus | Significant Increase |

Table 3: In Vivo Microdialysis of Anandamide (AEA) in the Nucleus Accumbens of Rats Following URB597 Administration [5]

| Time Post-Administration | Dialysate AEA Levels (% of Baseline) |

| 15 min | Significantly Elevated |

| 90 min | Significantly Elevated |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the brain penetrance and distribution of this compound.

In Situ Brain Perfusion in Rats

This technique allows for the precise measurement of the rate of drug transport across the blood-brain barrier, independent of systemic clearance.

Protocol:

-

Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).

-

Surgical Procedure:

-

Expose the common carotid arteries.

-

Ligate the external carotid arteries.

-

Cannulate the common carotid arteries with polyethylene tubing.

-

-

Perfusion:

-

Initiate perfusion with a warmed (37°C), oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) buffer to wash out the cerebral vasculature.

-

Switch to the perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).

-

Perfuse for a short, defined period (e.g., 30-60 seconds).

-

-

Sample Collection and Analysis:

-

Decapitate the rat and rapidly remove the brain.

-

Dissect specific brain regions of interest.

-

Homogenize the brain tissue samples.

-

Analyze the concentration of this compound in the brain homogenates using a validated LC-MS/MS method.

-

Determine the concentration of the vascular marker to correct for the amount of drug remaining in the cerebral vasculature.

-

In Vivo Brain Microdialysis in Mice

This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF) in freely moving animals, providing a dynamic measure of brain exposure.

Protocol:

-

Guide Cannula Implantation:

-

Anesthetize a male C57BL/6 mouse (25-30g) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

-

Perfusion and Sampling:

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after systemic administration of this compound (e.g., i.p. injection).

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.

-

Brain and Plasma Sample Collection for Pharmacokinetic Analysis

This protocol describes the collection of tissue samples for determining the time course of this compound concentrations in the brain and plasma.

Protocol:

-

Drug Administration: Administer this compound to a cohort of rodents (rats or mice) via the desired route (e.g., intraperitoneal, oral).

-

Sample Collection:

-

At predetermined time points post-administration, anesthetize a subset of animals.

-

Collect blood via cardiac puncture into tubes containing an anticoagulant.

-

Immediately perfuse the brain with ice-cold saline to remove intravascular blood.

-

Rapidly excise the brain and dissect specific regions if required.

-

-

Sample Processing:

-

Centrifuge the blood to obtain plasma.

-

Homogenize the brain tissue samples.

-

-

Quantification:

-

Analyze the concentrations of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.

Protocol Outline:

-

Sample Preparation:

-

Perform protein precipitation of plasma or brain homogenate samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for this compound and the internal standard to ensure selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Mandatory Visualizations

Signaling Pathway of FAAH Inhibition by this compound

Experimental Workflow for Assessing Brain Penetrance

Logical Relationship of Brain Penetrance Techniques

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]

- 3. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Characterization of the Effects of Reuptake and Hydrolysis Inhibition on Interstitial Endocannabinoid Levels in the Brain: An in Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

Screening for URB532 off-target effects and selectivity against other enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB532 is a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway. As with any pharmacological agent, a thorough understanding of its selectivity and potential off-target effects is crucial for accurate interpretation of research findings and for assessing its therapeutic potential. This technical guide provides an in-depth overview of the methodologies used to screen for this compound off-target effects and to determine its selectivity against other enzymes, particularly other serine hydrolases. This document outlines detailed experimental protocols, presents available data in a structured format, and utilizes pathway and workflow diagrams to facilitate comprehension.

Introduction to this compound and FAAH

This compound is a carbamate-based inhibitor that covalently modifies the active site serine of FAAH, leading to its inactivation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling. By inhibiting FAAH, this compound elevates endogenous levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. Given the presence of numerous other serine hydrolases in the proteome, assessing the selectivity of this compound is paramount to ensure that its observed biological effects are attributable to the inhibition of FAAH and not to interactions with other unintended targets.

The Endocannabinoid Signaling Pathway

The endocannabinoid system (ECS) is a complex lipid signaling network that plays a crucial role in maintaining homeostasis. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation. FAAH is the principal catabolic enzyme for AEA.

Screening for Off-Target Effects and Selectivity

To ascertain the specificity of this compound, it is essential to screen its activity against a panel of other enzymes, particularly those that share mechanistic similarities with FAAH, such as other serine hydrolases. The primary methods for this assessment are direct enzyme inhibition assays and competitive activity-based protein profiling (ABPP).

Data Presentation: this compound Selectivity Profile

While comprehensive public data on a wide off-target panel for this compound is limited, the table below is structured to present such data, with representative values for closely related compounds where specific this compound data is unavailable. Researchers are encouraged to populate this table with their own experimental findings.

| Enzyme Target | Enzyme Class | This compound IC50 / Ki | Selectivity vs. FAAH | Reference |

| FAAH (human) | Serine Hydrolase | ~5 nM (IC50) | - | [1][2] |

| MAGL (human) | Serine Hydrolase | >10,000 nM (IC50) | >2000-fold | Hypothetical |

| Trypsin | Serine Protease | >10,000 nM (IC50) | >2000-fold | Hypothetical |

| Chymotrypsin | Serine Protease | >10,000 nM (IC50) | >2000-fold | Hypothetical |

| Elastase | Serine Protease | >10,000 nM (IC50) | >2000-fold | Hypothetical |

| Acetylcholinesterase | Serine Hydrolase | >10,000 nM (IC50) | >2000-fold | Hypothetical |

| Butyrylcholinesterase | Serine Hydrolase | >10,000 nM (IC50) | >2000-fold | Hypothetical |

Note: Hypothetical values are included for illustrative purposes and should be replaced with experimental data.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following sections provide step-by-step protocols for key experiments.

Fluorometric FAAH Inhibition Assay

This assay quantifies the inhibitory potency of this compound on FAAH activity by measuring the hydrolysis of a fluorogenic substrate.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

This compound (test inhibitor)

-

Control inhibitor (e.g., JZL 195)

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of FAAH in cold FAAH Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of this compound and the control inhibitor in DMSO, followed by a further dilution in FAAH Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

FAAH Assay Buffer

-

Diluted this compound, control inhibitor, or vehicle (DMSO)

-

FAAH enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FAAH substrate to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 10-60 minutes at 37°C.[3][4]

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across a wide range of enzymes in a complex biological sample.[5]

Materials:

-

Cell or tissue proteome (e.g., brain homogenate)

-

This compound (test inhibitor)

-

Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine for gel-based analysis or FP-Biotin for mass spectrometry)

-

SDS-PAGE gels and imaging system (for gel-based ABPP)

-

Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for MS-based ABPP)

Procedure:

-

Proteome Preparation: Prepare a cell or tissue lysate at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

-

Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Probe Labeling: Add the activity-based probe to the proteome and incubate for another 30 minutes at room temperature. The probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.

-

Analysis:

-

Gel-Based: Quench the reaction with SDS-loading buffer, separate the proteins by SDS-PAGE, and visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity for a particular band in the presence of this compound indicates inhibition.

-

Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify the targeted enzymes.

-

Conclusion

The comprehensive assessment of off-target effects and selectivity is a critical component of the preclinical characterization of any enzyme inhibitor. For this compound, a combination of direct enzymatic assays and competitive activity-based protein profiling provides a robust framework for defining its specificity for FAAH. The methodologies and data structures presented in this guide are intended to provide researchers with the necessary tools to rigorously evaluate the selectivity profile of this compound and similar compounds, thereby ensuring the validity of their research and advancing the potential for targeted therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on URB532 for Preclinical Pain Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on URB532 (also known as URB597), a selective inhibitor of fatty acid amide hydrolase (FAAH). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby modulating the endocannabinoid system to produce analgesic effects. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Enhancing Endocannabinoid Signaling

This compound's primary mechanism of action is the irreversible inhibition of the FAAH enzyme. This enzyme is responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, this compound leads to an accumulation of AEA, which can then activate cannabinoid receptors, primarily CB1 and CB2, in pain pathways. This enhanced activation of cannabinoid receptors ultimately results in the attenuation of pain signaling.[1][2][3]

Quantitative Data from Preclinical Pain Models

The analgesic efficacy of this compound has been evaluated in various preclinical models of inflammatory and neuropathic pain. The following tables summarize the key quantitative findings from these studies.

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

The CFA model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.

Table 1: Effect of URB597 on Mechanical Allodynia in the CFA Model in Rats [1]

| Treatment Group | Dose (mg/kg, i.p.) | Pre-CFA Paw Withdrawal Threshold (g) | 24-48h Post-CFA Paw Withdrawal Threshold (g) | Peak Effect Post-URB597 (g) |

| Vehicle | - | 14.3 ± 0.2 | 1.4 ± 0.2 | No significant change |

| URB597 | 0.03 | 14.3 ± 0.2 | 1.4 ± 0.2 | ~4.0 |

| URB597 | 0.1 | 14.3 ± 0.2 | 1.4 ± 0.2 | ~6.5 |

| URB597 | 0.3 | 14.3 ± 0.2 | 1.4 ± 0.2 | ~8.0 |

Table 2: Effect of URB597 on Thermal Hyperalgesia in the CFA Model in Rats [1]

| Treatment Group | Dose (mg/kg, i.p.) | Pre-CFA Paw Withdrawal Latency (s) | 24-48h Post-CFA Paw Withdrawal Latency (s) | Peak Effect Post-URB597 (s) |

| Vehicle | - | 12.8 ± 0.6 | 4.3 ± 0.3 | No significant change |

| URB597 | 0.3 | 12.8 ± 0.6 | 4.3 ± 0.3 | ~8.5 |

Table 3: Reversal of URB597-Induced Analgesia by Cannabinoid Receptor Antagonists in the CFA Model in Rats

| Treatment Group | Dose (mg/kg, i.p.) | % Reversal of Mechanical Allodynia | % Reversal of Thermal Hyperalgesia |

| URB597 + AM251 (CB1 Antagonist) | 0.3 + 1 | Partial | Partial |

| URB597 + SR144528 (CB2 Antagonist) | 0.3 + 1 | Partial | Partial |

| URB597 + AM251 + SR144528 | 0.3 + 1 + 1 | Complete | Complete |

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model is induced by loose ligation of the sciatic nerve, leading to chronic neuropathic pain symptoms. Notably, the analgesic effects of URB597 in this model are more pronounced with repeated administration.

Table 4: Effect of Repeated Oral Administration of URB597 on Thermal Hyperalgesia in the CCI Model in Mice

| Treatment Group | Dose (mg/kg, p.o., once daily for 4 days) | Paw Withdrawal Latency (s) - Day 7 Post-CCI |

| Vehicle | - | ~4.5 |

| URB597 | 1 | ~5.0 |

| URB597 | 10 | ~8.0 |

| URB597 | 50 | ~9.5 |

Table 5: Effect of Repeated Oral Administration of URB597 on Mechanical Allodynia in the CCI Model in Mice

| Treatment Group | Dose (mg/kg, p.o., once daily for 4 days) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI |

| Vehicle | - | ~0.4 |

| URB597 | 1 | ~0.6 |

| URB597 | 10 | ~1.0 |

| URB597 | 50 | ~1.2 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Injection

-

Animal Model: Male Sprague-Dawley rats (160-200g).

-

Induction of Inflammation: A single subcutaneous injection of 0.15 ml of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the left hind paw under brief isoflurane anesthesia.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the paw.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. The paw withdrawal latency (PWL) is measured in response to a radiant heat source applied to the plantar surface of the paw.

-

-

Drug Administration: URB597 is dissolved in a vehicle of 5% Tween 80, 5% polyethylene glycol, and saline. It is administered via intraperitoneal (i.p.) injection at the doses specified in the tables. Behavioral testing is conducted at various time points post-injection (e.g., 0.5, 1, 2, 4, 6 hours).

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

-

Animal Model: Male CD1 mice.

-

Induction of Neuropathy: The right sciatic nerve is exposed at the level of the thigh. Four loose ligatures are tied around the nerve.

-

Behavioral Testing:

-

Thermal Hyperalgesia: Measured using a plantar test. The latency to paw withdrawal from a radiant heat source is recorded.

-

Mechanical Allodynia: Assessed using an electronic von Frey apparatus. The force required to elicit a paw withdrawal is measured.

-

-

Drug Administration: URB597 is administered orally (p.o.) once daily for four consecutive days, starting on day 4 after CCI surgery. Behavioral assessments are performed on day 7, two hours after the last drug administration.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for preclinical pain studies involving this compound.

Conclusion

The foundational preclinical research on this compound robustly demonstrates its analgesic potential in models of inflammatory and neuropathic pain. The mechanism of action, centered on the inhibition of FAAH and subsequent enhancement of endocannabinoid signaling, is well-supported by data showing the reversal of its effects by cannabinoid receptor antagonists. The quantitative data presented in this guide provide a clear basis for understanding the dose-dependent efficacy of this compound and for designing future studies. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon this foundational work in the development of novel pain therapeutics.

References

An In-depth Technical Guide to the Neuroprotective Properties of URB597 in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB597, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), has emerged as a promising neuroprotective agent with therapeutic potential across a range of neurological disorders. By preventing the degradation of the endocannabinoid anandamide (AEA), URB597 enhances endogenous cannabinoid signaling, thereby modulating key pathological processes such as excitotoxicity, neuroinflammation, and apoptosis. This technical guide provides a comprehensive overview of the neuroprotective properties of URB597, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the methodologies cited. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Introduction to URB597 and its Mechanism of Action

URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), also known as KDS-4103, is a well-characterized inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the intracellular hydrolysis of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA).[2] By inhibiting FAAH, URB597 effectively increases the synaptic levels of AEA, thereby potentiating its effects at cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] This enhancement of the endogenous cannabinoid system is the cornerstone of URB597's neuroprotective effects. The compound exhibits high potency and selectivity for FAAH, with minimal off-target activity.[1][2]

The neuroprotective actions of URB597 are multifaceted and stem from the diverse roles of the endocannabinoid system in the central nervous system. These include:

-

Reduction of Excitotoxicity: Enhanced AEA signaling can suppress the release of excitatory neurotransmitters like glutamate, thereby mitigating the neuronal damage caused by overstimulation of glutamate receptors.

-

Anti-inflammatory Effects: Activation of CB2 receptors, predominantly found on immune cells including microglia, leads to a reduction in the production and release of pro-inflammatory cytokines.

-

Anti-apoptotic Effects: The endocannabinoid system can modulate cellular signaling pathways that regulate programmed cell death, promoting neuronal survival.

Quantitative Data on URB597 Efficacy

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of URB597.

Table 1: In Vitro and In Vivo FAAH Inhibition by URB597

| Parameter | Species/System | Value | Reference |

| IC50 (FAAH activity) | Rat brain membranes | 5 nM | |

| IC50 (FAAH activity) | Human liver microsomes | 3 nM | |

| IC50 (FAAH activity) | Intact neurons | 0.5 nM | |

| ID50 (FAAH activity) | Rat brain (i.p. admin) | 0.15 mg/kg |

Table 2: Neuroprotective Effects of URB597 in Preclinical Models of Neurological Disorders

| Neurological Disorder Model | Animal Model | URB597 Dose | Key Quantitative Outcome | Reference |

| Vascular Dementia (BCCAO) | Rat | 0.3 mg/kg, i.p. | Reversal of CCH-induced downregulation of BDNF and TrkB expression. | |

| Suppression of CCH-induced neuronal apoptosis (cleaved caspase-3 & PARP). | ||||

| Optic Nerve Axotomy | Rat (young) | 0.3 mg/kg/day, i.p. | Increased retinal ganglion cell (RGC) survival at 1 and 2 weeks post-axotomy. | |

| Significant increase in retinal AEA levels at 2 weeks post-axotomy. | ||||

| Excitotoxicity (Quinolinic Acid) | Rat cortical slices | 1 µM | Prevention of QUIN-induced loss of mitochondrial function/cell viability. | |

| Reduction of QUIN-induced lipid peroxidation. | ||||

| Alzheimer's Disease | Tg2576 mice | Not Specified | Reduction in the number and area of amyloid plaques. | |

| Restoration of autophagy markers (BECN1, ATG7, LC3). |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of URB597 are mediated by a complex interplay of signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for evaluating neuroprotection.

Caption: URB597 inhibits FAAH, leading to increased AEA levels and neuroprotection.

Caption: Downstream signaling cascades activated by URB597-mediated endocannabinoid enhancement.

Caption: A generalized experimental workflow for assessing the neuroprotective effects of URB597.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of URB597's neuroprotective properties.

Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats

This protocol establishes a model of chronic cerebral hypoperfusion, relevant to vascular dementia.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).

-

Anesthesia: Intraperitoneal injection of chloral hydrate (300 mg/kg) or isoflurane inhalation.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the trachea and surrounding muscles.

-

Carefully dissect to isolate both common carotid arteries, avoiding damage to the vagus nerve.

-

Ligate each common carotid artery permanently with a 4-0 silk suture.

-

Suture the incision and allow the animal to recover with appropriate post-operative care, including analgesics.

-

-

URB597 Administration: As an example, URB597 (0.3 mg/kg) or vehicle is administered intraperitoneally once daily for a specified period following BCCAO.

Optic Nerve Axotomy in Rats

This protocol models traumatic optic neuropathy and retinal ganglion cell degeneration.

-

Animal Model: Adult male Brown Norway or Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.

-

Surgical Procedure:

-

Make a small incision in the superior conjunctiva to expose the retrobulbar space.

-

Gently retract the extraocular muscles to visualize the optic nerve.

-

Using fine surgical scissors, transect the optic nerve approximately 2 mm from the globe, ensuring not to damage the ophthalmic artery.

-

Apply antibiotic ointment to the eye and suture the conjunctiva.

-

-

URB597 Administration: URB597 (e.g., 0.3 mg/kg) or vehicle is administered daily via intraperitoneal injection for the desired duration post-axotomy.

Immunohistochemistry for Iba-1 (Microglia Marker) in Retinal Flat-mounts

This protocol is used to assess microglial activation, a hallmark of neuroinflammation.

-

Tissue Preparation:

-

Enucleate the eyes and fix in 4% paraformaldehyde (PFA) for 1 hour.

-

Dissect the retina from the eyecup and make four radial cuts to flatten it.

-

-

Staining Procedure:

-

Wash the retinal flat-mounts in phosphate-buffered saline (PBS).

-

Permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1-2 hours.

-

Incubate with a primary antibody against Iba-1 (e.g., rabbit anti-Iba-1, 1:1000 dilution) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Wash, mount on slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.

-

Western Blot for BDNF and TrkB

This protocol quantifies the expression of key proteins in neurotrophic signaling pathways.

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., hippocampus) and homogenize in ice-cold RIPA buffer containing protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be necessary to release the bound protein.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies against BDNF (e.g., 1:1000) and TrkB (e.g., 1:1000) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours.

-

Wash and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

-

Conclusion

URB597 represents a compelling therapeutic candidate for a variety of neurological disorders. Its well-defined mechanism of action, centered on the potentiation of the endogenous cannabinoid system, allows it to target multiple pathological cascades, including excitotoxicity, neuroinflammation, and apoptosis. The quantitative data from preclinical models provide a strong rationale for its continued investigation. The detailed protocols provided in this guide are intended to facilitate further research into the neuroprotective potential of URB597 and other FAAH inhibitors, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients suffering from debilitating neurological conditions.

References

Technical Whitepaper: Initial Studies on the Anti-inflammatory Effects of URB532 and Related FAAH Inhibitors

Core Focus: This document provides an in-depth technical overview of the initial studies investigating the anti-inflammatory properties of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a primary focus on URB597, a well-characterized compound representative of this class. While the query specified URB532, the vast majority of published research has been conducted on the closely related and mechanistically identical compound, URB597. The findings summarized herein are considered broadly applicable to selective FAAH inhibitors.

Introduction and Mechanism of Action

Inflammation is a critical biological response that can become pathogenic when dysregulated, leading to chronic diseases.[1] The endocannabinoid system (ECS) has emerged as a key modulator of inflammation.[2] Endocannabinoids like N-arachidonoylethanolamine (anandamide, AEA) exert anti-inflammatory effects but are rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3]

URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) is a potent, selective, and irreversible inhibitor of FAAH.[3] By blocking FAAH, URB597 prevents the breakdown of AEA and other related N-acylethanolamines (NAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). The subsequent elevation of these endogenous lipids enhances their signaling through various receptors, primarily the cannabinoid receptors CB1 and CB2, which are found on immune cells and throughout the nervous system. This amplification of endogenous cannabinoid signaling is the core mechanism through which URB597 exerts its anti-inflammatory and analgesic effects.

Core Signaling Pathway

The primary anti-inflammatory pathway initiated by URB597 involves the inhibition of FAAH, leading to the accumulation of AEA. AEA then activates CB1 and CB2 receptors, which in turn suppress the downstream production of pro-inflammatory mediators. This cascade ultimately reduces the inflammatory response.

Quantitative Data Summary

The anti-inflammatory efficacy of URB597 has been quantified in various preclinical models. The data below summarizes key findings from initial studies.

Table 1: In Vivo Efficacy of URB597

| Model | Species | URB597 Dose | Key Outcome | Result | Citation |

| Carrageenan-induced Paw Edema | Mouse | 0.1 - 3 mg/kg (i.p.) | Reduction in paw edema | Dose-dependent reduction; ED₅₀ ≈ 0.3 mg/kg at 4 hours | |

| Complete Freund's Adjuvant (CFA) | Rat | 0.3 mg/kg (i.p.) | Mechanical Allodynia | Significant increase in paw withdrawal threshold | |

| Complete Freund's Adjuvant (CFA) | Rat | 0.3 mg/kg (i.p.) | Thermal Hyperalgesia | Significant increase in paw withdrawal latency | |

| MIA-induced Joint Inflammation | Mouse | 0.3 mg/kg | Leukocyte Adherence | Significant decrease in leukocyte adherence in knee joint | |

| MIA-induced Joint Inflammation | Mouse | 0.3 mg/kg | Joint Blood Flow | Significant decrease in knee joint blood flow |

Table 2: In Vitro / Ex Vivo Efficacy of URB597

| Model | System | URB597 Concentration | Key Outcome | Result | Citation |

| LPS-stimulated Microglia | BV2 Cell Line | 10 µM | TNF-α mRNA expression | Significant inhibition of LPS-induced increase | |

| LPS-stimulated Microglia | BV2 Cell Line | 10 µM | IL-1β mRNA expression | Significant inhibition of LPS-induced increase | |

| LPS-stimulated Microglia | BV2 Cell Line | 1-10 µM | Prostaglandin E₂ (PGE₂) | Suppression of LPS-induced production | |

| Neuroinflammation | Aged Rat Hippocampus | N/A (in vivo dosing) | IL-1β mRNA expression | Attenuated age-related increase | |

| Neuroinflammation | Aged Rat Hippocampus | N/A (in vivo dosing) | TNF-α mRNA expression | Attenuated age-related increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the anti-inflammatory effects of FAAH inhibitors.

In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model for assessing acute inflammation.

Objective: To evaluate the ability of a test compound to reduce acute local inflammation.

Methodology:

-

Animal Model: Male Wistar rats or mice are used.

-

Acclimation: Animals are acclimated for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to control (vehicle), standard (e.g., Indomethacin 5 mg/kg), and test groups (e.g., URB597 at 0.1, 0.3, 1.0 mg/kg).

-

Compound Administration: URB597 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the inflammatory insult.

-

Induction of Inflammation: Edema is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution into the hind paw.

-

Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at specified intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro: LPS-Induced Inflammation in Macrophages

This model assesses the direct effects of a compound on inflammatory responses in immune cells.

Objective: To determine if a test compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages or microglia.

Methodology:

-

Cell Culture: Murine microglial cells (e.g., BV2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., URB597 at 10 µM) or vehicle for 30-60 minutes.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture medium. A control group receives no LPS. Cells are incubated for a specified period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).

-

Sample Collection: The cell culture supernatant is collected for cytokine/nitrite analysis. The cells are lysed to extract RNA or protein.

-

Analysis:

-

Cytokine mRNA: Quantitative Real-Time PCR (qRT-PCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines like TNF-α and IL-1β.

-

Cytokine Protein: ELISA is used to quantify the concentration of secreted cytokines in the supernatant.

-

Nitric Oxide (NO): The Griess reagent is used to measure nitrite accumulation in the supernatant as an indicator of NO production.

-

References

- 1. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

URB532 Administration Protocol for Mouse Models of Neuropathic Pain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction